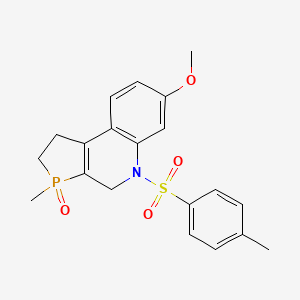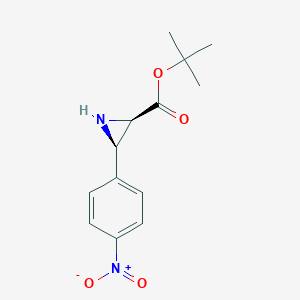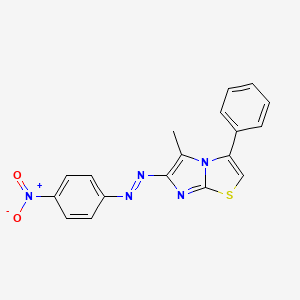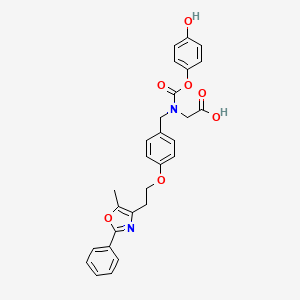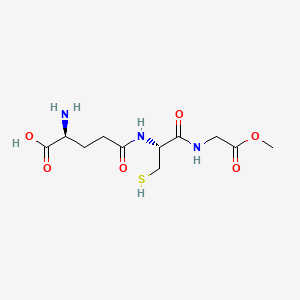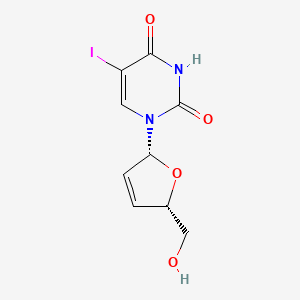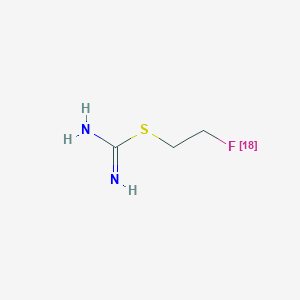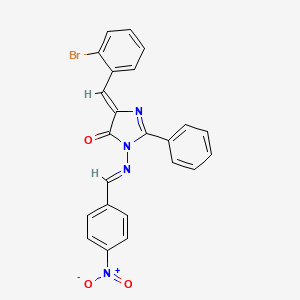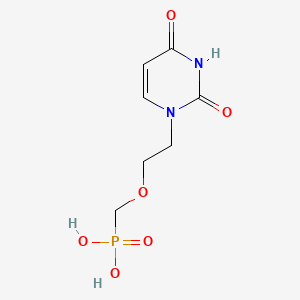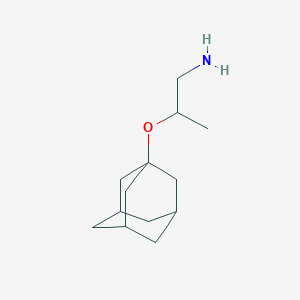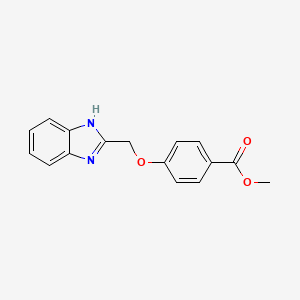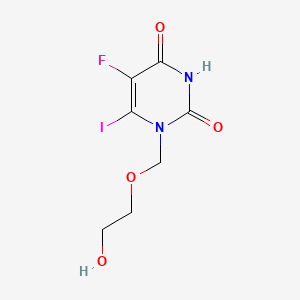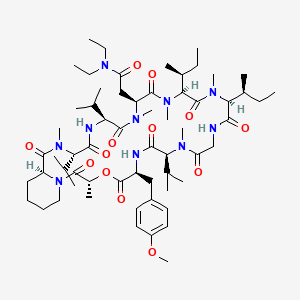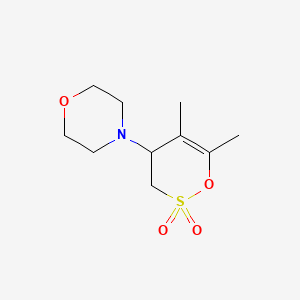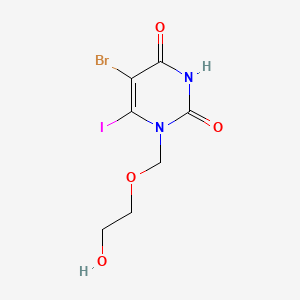
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil is a synthetic nucleoside analogue This compound is structurally related to uracil, a naturally occurring pyrimidine nucleobase found in RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil typically involves the halogenation of uracil derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with uracil.
Bromination: Uracil is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.
Iodination: The brominated uracil is then iodinated at the 6-position using iodine or an iodine-containing reagent.
Hydroxyethoxymethylation: The final step involves the introduction of the hydroxyethoxymethyl group at the 1-position. This can be achieved using a suitable alkylating agent like 2-chloroethanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The hydroxyethoxymethyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Products with different nucleophiles replacing the bromine or iodine atoms.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting viral infections and cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil involves its incorporation into nucleic acids. The compound mimics natural nucleosides and gets incorporated into DNA or RNA, disrupting the normal function of these molecules. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analogue with antiviral properties.
5-Iodo-2’-deoxyuridine: An iodinated nucleoside analogue used in antiviral research.
5-Fluorouracil: A fluorinated uracil derivative widely used in cancer treatment.
Uniqueness
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and biological properties. Its dual halogenation enhances its reactivity and potential efficacy in various applications compared to other single-halogenated analogues.
Eigenschaften
CAS-Nummer |
121749-87-9 |
|---|---|
Molekularformel |
C7H8BrIN2O4 |
Molekulargewicht |
390.96 g/mol |
IUPAC-Name |
5-bromo-1-(2-hydroxyethoxymethyl)-6-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8BrIN2O4/c8-4-5(9)11(3-15-2-1-12)7(14)10-6(4)13/h12H,1-3H2,(H,10,13,14) |
InChI-Schlüssel |
YAWJAJCLFDAVNE-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCN1C(=C(C(=O)NC1=O)Br)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


